Cas no 851386-38-4 (5,6-Difluoropyridine-2-carboxylic Acid)

5,6-Difluoropyridine-2-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 5,6-difluoro-2-Pyridinecarboxylic acid
- 5,6-DIFLUOROPYRIDINE-2-CARBOXYLIC ACID
- 2-PYRIDINECARBOXYLIC ACID,5,6-DIFLUORO
- 5,6-Difluoropicolinic acid
- 2-Pyridinecarboxylic acid, 5,6-difluoro-
- 5,6-difluoro pyridine-2-carboxylic acid
- 5,6-Difluoro-pyridine-2-carboxylic acid
- AB49344
- 2-Pyridinecarboxylicacid, 5,6-difluoro-
- Y4247
- 5,6-bis(fluoranyl)pyridine-2-carboxylic acid
- 2,3-DIFLUORO-6-PYRIDINECARBOXYLIC ACID
- A841238
- 386D384
- 5,6-Difluoro-2-pyridinecarboxylic acid (ACI)
- MFCD09031175
- 2,3-DIFLUOROPYRIDINE-6-CARBOXYLIC ACID
- SCHEMBL1740325
- DB-031406
- AKOS005145747
- AS-58732
- DTXSID20466806
- J-516526
- D74727
- CS-0088897
- 851386-38-4
- 5,6-Difluoropyridine-2-carboxylic Acid
-
- MDL: MFCD09031175
- インチ: 1S/C6H3F2NO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11)
- InChIKey: NWMYBARTEFULTJ-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(F)=C(F)N=1)O
計算された属性
- 精确分子量: 159.01300
- 同位素质量: 159.01318466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 165
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2
- Surface Charge: 0
- 互变异构体数量: 何もない
- XLogP3: 1.2
じっけんとくせい
- Color/Form: No data available
- 密度みつど: 1.535
- ゆうかいてん: 161-162ºC
- Boiling Point: 291ºC
- フラッシュポイント: 130ºC
- Refractive Index: 1.515
- PSA: 50.19000
- LogP: 1.05800
- じょうきあつ: 0.0±0.6 mmHg at 25°C
5,6-Difluoropyridine-2-carboxylic Acid Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5,6-Difluoropyridine-2-carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DX550-200mg |
5,6-Difluoropyridine-2-carboxylic Acid |
851386-38-4 | 95+% | 200mg |
1092.0CNY | 2021-07-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X48645-1g |
5,6-Difluoropicolinic acid |
851386-38-4 | 95% | 1g |
¥1841.0 | 2023-09-05 | |
Alichem | A023025336-250mg |
2,3-Difluoro-6-pyridinecarboxylic acid |
851386-38-4 | 97% | 250mg |
$700.40 | 2023-08-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X48645-250mg |
5,6-Difluoropicolinic acid |
851386-38-4 | 95% | 250mg |
¥536.0 | 2023-09-05 | |
eNovation Chemicals LLC | K08083-2g |
5,6-difluoro-2-Pyridinecarboxylic acid |
851386-38-4 | 97% | 2g |
$1820 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100858-100MG |
5,6-difluoropyridine-2-carboxylic acid |
851386-38-4 | 95% | 100MG |
¥ 402.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100858-10G |
5,6-difluoropyridine-2-carboxylic acid |
851386-38-4 | 95% | 10g |
¥ 14,883.00 | 2023-03-30 | |
Chemenu | CM178823-250mg |
5,6-difluoropicolinic acid |
851386-38-4 | 95% | 250mg |
$487 | 2022-06-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100858-500MG |
5,6-difluoropyridine-2-carboxylic acid |
851386-38-4 | 95% | 500MG |
¥ 1,986.00 | 2023-03-30 | |
1PlusChem | 1P008GOU-1g |
5,6-Difluoropicolinic acid |
851386-38-4 | 95% | 1g |
$348.00 | 2024-04-21 |
5,6-Difluoropyridine-2-carboxylic Acid 合成方法
Synthetic Circuit 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
5,6-Difluoropyridine-2-carboxylic Acid Raw materials
5,6-Difluoropyridine-2-carboxylic Acid Preparation Products
5,6-Difluoropyridine-2-carboxylic Acid 関連文献
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
5,6-Difluoropyridine-2-carboxylic Acidに関する追加情報
Recent Advances in the Application of 5,6-Difluoropyridine-2-carboxylic Acid (CAS: 851386-38-4) in Chemical Biology and Pharmaceutical Research
5,6-Difluoropyridine-2-carboxylic Acid (CAS: 851386-38-4) has emerged as a pivotal building block in medicinal chemistry and chemical biology due to its unique structural and electronic properties. Recent studies have highlighted its versatility in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief consolidates the latest findings on the applications, synthetic methodologies, and mechanistic insights associated with this compound, providing a comprehensive overview for researchers in the field.
One of the most significant breakthroughs involves the incorporation of 5,6-Difluoropyridine-2-carboxylic Acid into the design of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a key intermediate in the synthesis of fibroblast growth factor receptor (FGFR) inhibitors. The difluoropyridine moiety was found to enhance binding affinity and metabolic stability, addressing previous limitations in FGFR-targeted therapies. The study reported a 40% improvement in inhibitory activity compared to non-fluorinated analogs, underscoring the compound's pharmaceutical potential.
In antimicrobial research, 5,6-Difluoropyridine-2-carboxylic Acid has shown promise as a scaffold for developing novel antibiotics. A recent Nature Communications article detailed its use in creating quinolone derivatives with enhanced activity against multidrug-resistant Gram-negative bacteria. The fluorine atoms were crucial for improving membrane permeability and reducing efflux pump susceptibility, resulting in compounds with MIC values as low as 0.5 μg/mL against Pseudomonas aeruginosa clinical isolates.
Synthetic methodologies for 5,6-Difluoropyridine-2-carboxylic Acid have also seen significant advancements. A 2024 Organic Process Research & Development publication described a novel continuous-flow synthesis approach that improved yield from 65% to 92% while reducing hazardous waste generation by 70%. This green chemistry breakthrough addresses previous scalability challenges in industrial production, making the compound more accessible for large-scale pharmaceutical applications.
Mechanistic studies using 5,6-Difluoropyridine-2-carboxylic Acid derivatives have provided new insights into enzyme inhibition dynamics. X-ray crystallography data published in ACS Chemical Biology revealed how the difluoropyridine core participates in unique halogen bonding interactions with protein targets, explaining the observed selectivity patterns. These findings are guiding the rational design of next-generation therapeutics with improved target specificity.
The compound's applications extend to diagnostic agent development, where its fluorine atoms enable 19F NMR applications. Recent work in Chemical Science demonstrated its utility as a versatile probe for studying protein-ligand interactions, offering advantages over traditional 1H-based methods in complex biological matrices.
As research progresses, 5,6-Difluoropyridine-2-carboxylic Acid continues to demonstrate remarkable versatility across multiple therapeutic areas. Ongoing clinical trials featuring derivatives of this compound (NCT05432822, NCT05284162) suggest its growing importance in addressing unmet medical needs, particularly in oncology and infectious diseases. Future directions include exploring its potential in PROTAC design and as a building block for covalent inhibitors, areas that are currently under investigation by several pharmaceutical research groups.
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